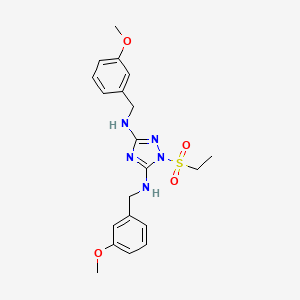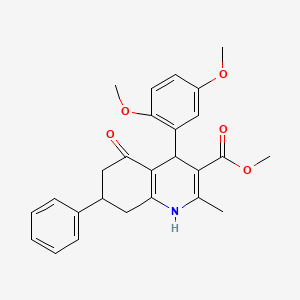![molecular formula C15H20N2O4S B5091774 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone, also known as MS-275, is a potent inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and HIV.
科学研究应用
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been extensively studied for its potential therapeutic effects in various diseases. In cancer, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to induce apoptosis and inhibit tumor growth in various types of cancer cells, including breast, lung, and prostate cancer cells. In Alzheimer's disease, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to improve cognitive function and reduce amyloid-beta levels in animal models. In HIV, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to reactivate latent HIV and enhance the immune response to the virus.
作用机制
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone works by inhibiting HDACs, which are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and decreased gene expression. By inhibiting HDACs, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone leads to increased acetylation of histones, leading to a more open chromatin structure and increased gene expression. This can lead to various therapeutic effects, including apoptosis induction, tumor growth inhibition, and reactivation of latent HIV.
Biochemical and Physiological Effects:
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to have various biochemical and physiological effects. In cancer cells, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to induce apoptosis by activating the caspase pathway and increasing the expression of pro-apoptotic genes. In Alzheimer's disease, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to reduce amyloid-beta levels by increasing the expression of neprilysin, an enzyme that degrades amyloid-beta. In HIV, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to reactivate latent HIV by increasing the expression of viral genes and enhancing the immune response to the virus.
实验室实验的优点和局限性
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in various biological processes. It has also been extensively studied in various disease models, making it a useful tool for studying the therapeutic effects of HDAC inhibition. However, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone also has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as sirtuins, which could complicate the interpretation of results. It also has limited solubility in aqueous solutions, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone. One direction is to investigate its potential therapeutic effects in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone. Finally, further studies are needed to fully understand the mechanism of action of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone and its off-target effects on other enzymes.
合成方法
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone can be synthesized using a two-step process. The first step involves the reaction of 4-(4-morpholinylsulfonyl)aniline with 2-(1H-pyrrol-1-yl)acetic acid to form 1-(4-(4-morpholinylsulfonyl)phenyl)-2-pyrrolidinone. The second step involves the reaction of 1-(4-(4-morpholinylsulfonyl)phenyl)-2-pyrrolidinone with piperidine to form 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone.
属性
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15-3-1-2-8-17(15)13-4-6-14(7-5-13)22(19,20)16-9-11-21-12-10-16/h4-7H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYYZIMPHFJKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholin-4-ylsulfonylphenyl)piperidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5091715.png)
![N-benzyl-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5091721.png)
![5-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5091725.png)
![1-(1-benzyl-1H-pyrazol-4-yl)-N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5091736.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5091737.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide](/img/structure/B5091740.png)

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5091752.png)
![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B5091753.png)
![methyl 3-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5091757.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5091761.png)

![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)